molecular formula C19H14ClN3S B2580771 5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole CAS No. 2061148-96-5

5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole

Cat. No.: B2580771
CAS No.: 2061148-96-5
M. Wt: 351.85
InChI Key: PLYHYGODSJBSCG-UHFFFAOYSA-N
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Description

5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole is a heterocyclic compound that features a unique combination of pyrazole, thiazole, and chlorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a pyrazole intermediate, followed by its reaction with thiazole derivatives under specific conditions such as the use of catalysts, solvents, and temperature control .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted pyrazole and thiazole derivatives, which can be further explored for their pharmacological properties .

Scientific Research Applications

5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to the desired pharmacological effects. Detailed studies on its binding interactions and molecular docking analyses provide insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiazole derivatives, such as:

Uniqueness

What sets 5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

5-[2-(4-chlorophenyl)pyrazol-3-yl]-4-methyl-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3S/c1-13-18(24-19(22-13)14-5-3-2-4-6-14)17-11-12-21-23(17)16-9-7-15(20)8-10-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYHYGODSJBSCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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